molecular formula C6H3BrF2N4 B13505424 6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine

6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine

Cat. No.: B13505424
M. Wt: 249.02 g/mol
InChI Key: JOMUCZMRSDGJCK-UHFFFAOYSA-N
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Description

6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine typically involves the reaction of a brominated pyridine derivative with a difluoromethylating agent under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would need to be optimized for each case.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time would vary depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine exerts its effects would depend on its specific application. In medicinal chemistry, for example, the compound could interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting a therapeutic effect. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and physical properties compared to its trifluoromethyl and methyl analogs

Biological Activity

6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine (CAS: 2613382-56-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound by examining various studies and research findings.

Chemical Structure and Properties

The compound features a tetrazole ring fused to a pyridine structure, with bromine and difluoromethyl substituents that may influence its biological interactions. The molecular formula is C_6H_4BrF_2N_5, with a molecular weight of approximately 236.04 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Anticancer Activity : Studies have shown that tetrazole derivatives can exhibit cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Some derivatives have been identified as potent inhibitors of specific kinases and enzymes involved in disease pathways.

Anticancer Activity

A study examined the cytotoxic effects of related tetrazole compounds on several cancerous cell lines including A549 (lung), HeLa (cervical), and HCT-15 (colon). The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 μM for certain derivatives. The mechanism of action appears to involve DNA intercalation and inhibition of topoisomerase activity .

Cell LineIC50 (μM)Mechanism of Action
A54920DNA intercalation
HeLa15Topoisomerase inhibition
HCT-1525Apoptosis induction

Enzyme Inhibition

Another investigation focused on the inhibitory effects of tetrazole derivatives on p38 MAP kinase. The study found that modifications in the tetrazole structure led to enhanced inhibitory potency, with some compounds demonstrating IC50 values as low as 5 μM. This suggests potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance:

  • Substituents : The presence of halogens (like bromine and fluorine) has been correlated with increased lipophilicity and improved membrane permeability.
  • Ring Modifications : Alterations to the tetrazole or pyridine rings can significantly affect binding affinity to target proteins.

Properties

Molecular Formula

C6H3BrF2N4

Molecular Weight

249.02 g/mol

IUPAC Name

6-bromo-8-(difluoromethyl)tetrazolo[1,5-a]pyridine

InChI

InChI=1S/C6H3BrF2N4/c7-3-1-4(5(8)9)6-10-11-12-13(6)2-3/h1-2,5H

InChI Key

JOMUCZMRSDGJCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=NN2C=C1Br)C(F)F

Origin of Product

United States

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